molecular formula C13H19ClN2O2 B1398415 N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236264-28-0

N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1398415
M. Wt: 270.75 g/mol
InChI Key: NWRYNZUWXOSRDJ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is a synthetic compound that has been studied for its potential medical applications. It is a member of the piperidine family of compounds, which are derived from natural alkaloids. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, it has been studied for its potential use in drug delivery systems and as a potential therapeutic agent.

Scientific Research Applications

  • Analytical Profiles and Biological Matrices : This compound has been characterized analytically for its presence in biological matrices like blood, urine, and vitreous humor. Advanced methods like gas chromatography and liquid chromatography are utilized for qualitative and quantitative analysis in such contexts (De Paoli et al., 2013).

  • Neurotransmitter Receptor Studies : It has been used in research focusing on neurotransmitter receptors like 5-HT1A. This receptor plays a crucial role in several neurological processes, and the compound has been used to study its inhibitory actions on neuronal firing (Craven et al., 1994).

  • PET Imaging Research : The compound finds application in positron emission tomography (PET) imaging studies, particularly for quantifying 5-HT1A receptors in human subjects. It helps in the comparison and evaluation of different radioligands used in brain imaging (Choi et al., 2015).

  • Pharmacological Profiling : It is utilized in pharmacological research to understand its affinity and selectivity to certain receptors. This kind of research is essential for developing new drugs and understanding their mechanism of action (Forster et al., 1995).

  • Radiopharmaceutical Studies : The compound is also significant in radiopharmaceutical research, particularly in the synthesis of radiotracers for studying receptors in the brain. This research is crucial for understanding various brain functions and disorders (Katoch-Rouse & Horti, 2003).

  • Alzheimer’s Disease Research : It's used in Alzheimer’s disease research to understand changes in serotonin 1A (5-HT(1A)) receptors. PET imaging with this compound helps in quantifying receptor densities, providing insights into the pathophysiology of Alzheimer’s (Kepe et al., 2006).

  • Synthesis of Novel Analogs : Research involves synthesizing novel analogs of this compound to improve pharmacological and tolerability profiles. Such studies are vital in drug development and enhancing therapeutic efficacy (Nie et al., 2020).

properties

IUPAC Name

N-(4-methoxyphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRYNZUWXOSRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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